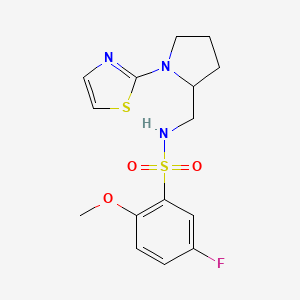

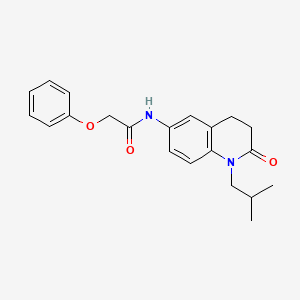

![molecular formula C15H11N3O B2367133 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile CAS No. 551931-04-5](/img/structure/B2367133.png)

2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

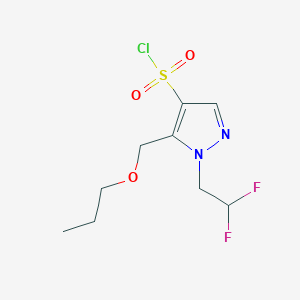

“2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile” is a complex organic compound . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine (a secondary amine), and furan. Pyrrole is colorless, but older or impure samples can appear yellow. The pyrrole ring structure is present in numerous natural products, such as heme .

Synthesis Analysis

The synthesis of pyrrole-containing compounds is a topic of interest in medicinal chemistry due to their presence in many biologically active molecules . One method involves the condensation of amines with carbonyl compounds . For example, 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile can be synthesized by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis

The molecular structure of “2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile” is complex, featuring a pyrrole ring attached to a benzenecarbonitrile group via a methylene (CH2) bridge . The pyrrole ring is substituted with a methyl group and a formyl group .Chemical Reactions Analysis

Pyrrole-containing compounds can undergo a variety of chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel Nonsteroidal Progestrone Receptor Modulator: A compound related to 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile was synthesized and characterized, indicating its potential use in the synthesis of novel nonsteroidal progestrone receptor modulators (Xiao Yong-mei, 2013).

Structural and Aromatic Studies

- Aromaticity of Dihetero Analogues: Research on analogues of 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile provides insights into the aromatic character of these compounds, suggesting their potential applications in chemical synthesis and materials science (M. Cyrański et al., 2001).

Reactivity and Synthetic Applications

- Nitration of Pyrrole Nitriles: The study of nitration of pyrrole nitriles, closely related to 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile, highlights its reactivity and potential application in organic synthesis (H. J. Anderson, 1959).

Chemical Sensing

- Colorimetric Sensing of Fluoride Anions: A derivative of 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile was synthesized and found to be effective in colorimetric sensing of fluoride anions (E. A. Younes et al., 2020).

Structural Analysis

- Crystal Structure Analysis: Studies involving compounds similar to 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile have provided detailed crystal structure analyses, offering insights into the molecular configuration and potential applications in crystallography (Wan-qiang Zhang, 2013).

Direcciones Futuras

The future directions for research into “2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile” and similar compounds could involve further exploration of their synthesis and potential biological activities. Given the diverse nature of pyrrole-containing compounds and their presence in many biologically active molecules, there is significant potential for future research in this area .

Propiedades

IUPAC Name |

2-[cyano-(5-formyl-1-methylpyrrol-2-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c1-18-12(10-19)6-7-15(18)14(9-17)13-5-3-2-4-11(13)8-16/h2-7,10,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRGLPSBROLBFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(C#N)C2=CC=CC=C2C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)

![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)